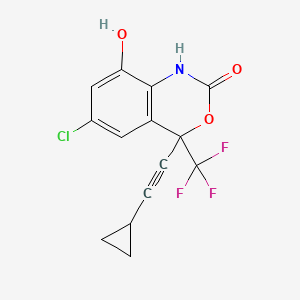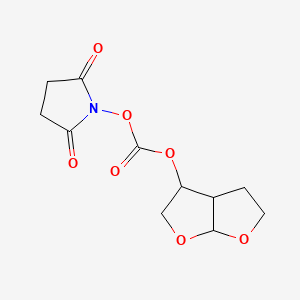
Felodipine Metabolite Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Felodipine Metabolite Lactone is a metabolite of Felodipine . Felodipine is a calcium channel blocker and is used as a drug to treat hypertension . The molecular formula of this compound is C17H13Cl2NO4 .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several components. It includes a Furo [3,4-b]pyridine-3-carboxylic acid, 4- (2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester .Wissenschaftliche Forschungsanwendungen
Nanoparticle Delivery Systems
Felodipine, a calcium channel blocker, has been incorporated into nanoparticles to improve its solubility and bioavailability. For instance, felodipine-loaded poly(lactic-co-glycolic acid) nanoparticles showed prolonged drug release and potential for enhancing antihypertensive effects (Jana et al., 2014).
Enhanced Dissolution Techniques
Techniques like spherical agglomeration have been employed to improve the dissolution rate of felodipine. This approach involves using specific solvents to increase solubility, potentially enhancing its pharmacological effect (Tapas et al., 2009).
Drug-Drug Interaction Studies
Felodipine's interaction with other drugs has been a subject of study. For example, its interaction with various calcium antagonists was examined to understand effects on blood pressure and plasma norepinephrine levels in patients with hypertension (Fogari et al., 2000).
Absorption, Distribution, and Elimination
Research has been conducted on the absorption and distribution characteristics of felodipine in the human body. This includes understanding its systemic availability and metabolic pathways (Edgar et al., 2012).
Chromatographic Analysis
Chromatographic methods have been developed for the simultaneous determination of felodipine and its major metabolites in human plasma, aiding in understanding the drug's metabolism and interaction with other substances (Emam et al., 2020).
Amorphous Solid Dispersions
Studies on amorphous solid dispersions of felodipine using polymers like soluplus have shown substantial enhancement in the rate and extent of drug dissolution (Pandey et al., 2015).
Pharmacokinetic Modeling
Physiologically based pharmacokinetic and pharmacodynamic modeling of felodipine has been used for drug-drug interaction predictions, helping to understand its interactions with other drugs metabolized by cytochrome P450 enzymes (Fuhr et al., 2022).
Wirkmechanismus
Target of Action
Felodipine, the parent compound of Felodipine Metabolite Lactone, primarily targets L-type calcium channels located on vascular smooth muscle cells . It also binds to a number of calcium-binding proteins and exhibits competitive antagonism of the mineralocorticoid receptor . Felodipine is metabolized by cytochrome P450 (CYP) 3A4 .
Mode of Action
Felodipine stabilizes voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . Felodipine also acts as an antagonist to the mineralocorticoid receptor by competing with aldosterone for binding and blocking aldosterone-induced coactivator recruitment of the mineralcorticoid receptor .
Biochemical Pathways
Felodipine affects the calcium signaling pathway by blocking the influx of calcium ions through voltage-gated L-type calcium channels . This leads to relaxation of coronary vascular smooth muscle and coronary vasodilation, increasing myocardial oxygen delivery . Felodipine is metabolized to dehydrofelodipine by CYP3A4 .
Pharmacokinetics
Felodipine exhibits high first-pass metabolism and is a sensitive substrate of CYP3A4 . It has low oral bioavailability due to its poor solubility and extensive hepatic metabolism . The metabolism of felodipine to dehydrofelodipine by CYP3A4 captures the first-pass metabolism and the subsequent metabolism of dehydrofelodipine by CYP3A4 .
Result of Action
The action of felodipine results in the relaxation of coronary vascular smooth muscle and coronary vasodilation . This increases myocardial oxygen delivery in patients with vasospastic angina . Felodipine also induces autophagy and clears diverse aggregate-prone, neurodegenerative disease-associated proteins .
Action Environment
The action of felodipine can be influenced by environmental factors such as the presence of other drugs. As a sensitive substrate of CYP3A4, felodipine is susceptible to drug–drug interactions (DDIs) with CYP3A4 perpetrators . For example, substances that inhibit or activate CYP3A4 can strongly affect how much felodipine is present .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Felodipine Metabolite Lactone, like its parent compound Felodipine, is likely to interact with various enzymes, proteins, and other biomolecules. Felodipine is known to interact with voltage-gated L-type calcium channels in vascular smooth muscle and heart, inhibiting the influx of calcium ions . It also binds to a number of calcium-binding proteins
Cellular Effects
Felodipine has been shown to induce autophagy and clear diverse aggregate-prone, neurodegenerative disease-associated proteins It’s plausible that this compound may have similar effects
Molecular Mechanism
Felodipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Felodipine prevents calcium-dependent myocyte contraction and vasoconstriction
Temporal Effects in Laboratory Settings
Felodipine has been shown to have long-lasting effects on blood pressure and heart rate
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Felodipine has been shown to clear mutant α-synuclein in mouse brains at plasma concentrations similar to those that would be seen in humans taking the drug .
Metabolic Pathways
Felodipine is metabolized to this compound by the CYP3A4 enzyme . This metabolic pathway involves the first-pass metabolism and the subsequent metabolism of this compound by CYP3A4 .
Transport and Distribution
Felodipine is known to be rapidly absorbed and reaches maximum plasma concentration after 1.5 hours
Subcellular Localization
The parent compound Felodipine is known to bind to L-type calcium channels, which are located in the cell membrane
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Felodipine Metabolite Lactone involves the oxidation of Felodipine to Felodipine Metabolite A followed by the lactonization of Felodipine Metabolite A to Felodipine Metabolite Lactone.", "Starting Materials": [ "Felodipine", "Manganese dioxide", "Acetic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Felodipine is oxidized to Felodipine Metabolite A using manganese dioxide and acetic acid in methanol.", "Felodipine Metabolite A is then lactonized to Felodipine Metabolite Lactone using sodium hydroxide in methanol and hydrochloric acid in water." ] } | |
CAS-Nummer |
85825-42-9 |
Molekularformel |
C17H13Cl2NO4 |
Molekulargewicht |
366.20 |
Aussehen |
White to Pale Yellow Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Furo[3,4-b]pyridine-3-carboxylic acid, 4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



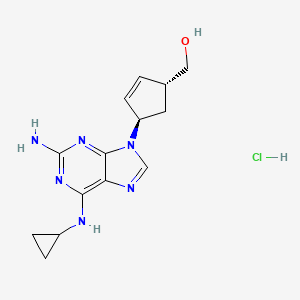
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)
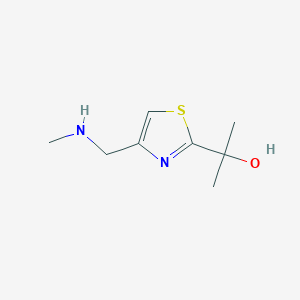
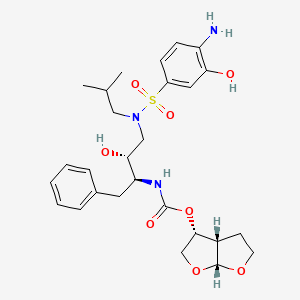


![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
